N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C14H10N4O2. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with pyridine-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
- N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)21-14-6-4-3-5-13(14)15(17(21)23)19-20-16(22)12-7-9-18-10-8-12/h3-11,23H,1-2H3 |
InChI Key |
OMQXWNFQFNBGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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